Sanguinarine

Description

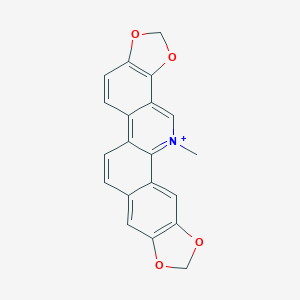

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(24),2,4(8),9,11,13,15,17(21),22-nonaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14NO4/c1-21-8-15-12(4-5-16-20(15)25-10-22-16)13-3-2-11-6-17-18(24-9-23-17)7-14(11)19(13)21/h2-8H,9-10H2,1H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INVGWHRKADIJHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=C2C(=C3C=CC4=C(C3=C1)OCO4)C=CC5=CC6=C(C=C52)OCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14NO4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4752-86-7 (nitrate), 5578-73-4 (chloride) | |

| Record name | Sanguinarine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002447543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0045204 | |

| Record name | Sanguinarine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sanguinarine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029367 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2447-54-3 | |

| Record name | Sanguinarine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2447-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sanguinarine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002447543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sanguinarine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sanguinarine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.731 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SANGUINARIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AV9VK043SS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sanguinarine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029367 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

266 °C | |

| Record name | Sanguinarine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029367 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Metabolic Pathways of Sanguinarine

Precursor Molecules and Initial Enzymatic Transformations in Sanguinarine Synthesis

The journey to synthesize this compound begins with the aromatic amino acid L-tyrosine, which serves as the fundamental building block. genome.jpnih.gov The initial phase of the pathway involves the derivatization of two L-tyrosine molecules to create the foundational structure of all benzylisoquinoline alkaloids. mdpi.comnih.gov

The biosynthesis of this compound utilizes two molecules of L-tyrosine, which are channeled through separate but parallel modifications to yield two key intermediates: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). wikipedia.orgoup.com

Formation of Dopamine: One molecule of L-tyrosine undergoes hydroxylation to form L-3,4-dihydroxyphenylalanine (L-DOPA), which is then decarboxylated by a tyrosine decarboxylase (TyDC) to yield dopamine. genome.jp

Formation of 4-HPAA: The second L-tyrosine molecule is first converted to 4-hydroxyphenylpyruvic acid through transamination. This is followed by a decarboxylation and oxidation step to produce 4-hydroxyphenylacetaldehyde (4-HPAA). genome.jpvt.edu

These two intermediates, dopamine and 4-HPAA, are the direct precursors for the core benzylisoquinoline skeleton. ontosight.ai

The first committed step in the biosynthesis of nearly all 2,500 known benzylisoquinoline alkaloids is the stereoselective condensation of dopamine and 4-HPAA. oup.comnih.gov This crucial reaction is a Pictet-Spengler condensation catalyzed by the enzyme (S)-norcoclaurine synthase (NCS). ontosight.aiucl.ac.ukacs.org The reaction yields the central precursor, (S)-norcoclaurine, which forms the basic 1-benzylisoquinoline (B1618099) backbone. nih.govoup.com The enzyme ensures the formation of the correct (S)-enantiomer, which is essential for the subsequent enzymatic transformations in the pathway. ontosight.airsc.org

Elucidation of the Benzylisoquinoline Alkaloid Biosynthetic Pathway Leading to this compound

From (S)-norcoclaurine, a series of enzymatic modifications, including methylations, hydroxylations, and ring formations, lead to the branch-point intermediate (S)-reticuline. nih.govnih.gov This molecule stands at a critical metabolic crossroads, directing carbon flow towards various classes of alkaloids, including morphine on one hand and this compound on the other. nih.govwikipedia.org

The biosynthetic route from (S)-reticuline to this compound is a complex sequence of reactions catalyzed by several distinct enzymes, including oxidases and cytochrome P450-dependent monooxygenases. nih.govscholaris.ca The first committed step that channels (S)-reticuline specifically towards this compound and other protoberberine alkaloids is its conversion to (S)-scoulerine. nih.govwikipedia.orgkspbtjpb.org This reaction is catalyzed by the berberine (B55584) bridge enzyme (BBE), which forms an intramolecular carbon-carbon bond (the "berberine bridge") between the N-methyl group and the phenolic ring of reticuline. scielo.org.mxkspbtjpb.org

The pathway then proceeds as follows:

(S)-Scoulerine to (S)-Stylopine: (S)-Scoulerine undergoes two successive oxidation reactions to form two methylenedioxy bridges. These reactions are catalyzed by two distinct cytochrome P450 enzymes: (S)-cheilanthifoline synthase (CheSyn) and (S)-stylopine synthase (SPS). mdpi.comkspbtjpb.org

(S)-Stylopine to Protopine (B1679745): (S)-Stylopine is then N-methylated to form (S)-N-methylstylopine. This intermediate is subsequently oxidized to produce protopine. mdpi.com

Protopine to Dihydrothis compound (B1196270): The conversion of protopine to dihydrothis compound is a key step. It involves the 6-hydroxylation of protopine by a cytochrome P450 enzyme, protopine 6-hydroxylase (P6H). This hydroxylation leads to a spontaneous opening of the ten-membered ring, followed by rearrangement and dehydration to form the benzophenanthridine skeleton of dihydrothis compound. mdpi.comoup.com

| Enzyme | Abbreviation | Reaction Catalyzed | Enzyme Class |

|---|---|---|---|

| Berberine Bridge Enzyme | BBE | (S)-Reticuline → (S)-Scoulerine | Flavoprotein Oxidase |

| (S)-Cheilanthifoline Synthase | CheSyn | (S)-Scoulerine → (S)-Cheilanthifoline | Cytochrome P450 Monooxygenase |

| (S)-Stylopine Synthase | SPS | (S)-Cheilanthifoline → (S)-Stylopine | Cytochrome P450 Monooxygenase |

| Tetrahydroprotoberberine N-methyltransferase | TNMT | (S)-Stylopine → (S)-N-Methylstylopine | Methyltransferase |

| N-methylstylopine 14-monooxygenase | MSH | (S)-N-Methylstylopine → Protopine | Cytochrome P450 Monooxygenase |

| Protopine 6-hydroxylase | P6H | Protopine → Dihydrothis compound | Cytochrome P450 Monooxygenase |

The final step in the biosynthetic pathway is the conversion of the immediate precursor, dihydrothis compound, into the fully aromatic quaternary alkaloid, this compound. wikipedia.orgscielo.org.mx This two-electron oxidation is catalyzed by the flavoprotein enzyme dihydrobenzophenanthridine oxidase (DBOX). mdpi.comnih.gov This terminal oxidation creates the conjugated ring system that is characteristic of this compound. nih.gov

Transcriptional and Genetic Regulation of this compound Biosynthesis

The biosynthesis of this compound is a tightly regulated process, controlled at the genetic and transcriptional levels. mdpi.com This regulation allows the plant to produce this defensive compound in response to specific cues, such as pathogen attack or herbivory. mdpi.comnih.gov The expression of the genes encoding the biosynthetic enzymes is often coordinated and induced by elicitors, such as fungal cell wall fragments or signaling molecules like jasmonates. mdpi.comresearchgate.net

Key regulatory components identified include specific families of transcription factors:

bHLH Transcription Factors: In Eschscholzia californica (California poppy), two basic helix-loop-helix (bHLH) transcription factors, EcbHLH1-1 and EcbHLH1-2, have been shown to control several genes in the this compound pathway. mdpi.comnih.govnih.gov Suppression of these factors leads to a significant decrease in this compound accumulation. nih.gov These are homologous to CjbHLH1, a regulator of berberine biosynthesis in Coptis japonica, suggesting a conserved regulatory mechanism for BIA biosynthesis in different plant species. nih.govoup.com

WRKY Transcription Factors: Another class of transcription factors, the WRKY family, also plays a role. mdpi.com Heterologous expression of a WRKY protein from Coptis japonica (CjWRKY1) in E. californica cell cultures resulted in increased expression of biosynthetic genes and enhanced production of this compound. nih.govnih.gov

These transcription factors recognize specific cis-acting elements in the promoter regions of their target biosynthetic genes, thereby activating a coordinated transcriptional response that leads to the accumulation of this compound. mdpi.comnih.gov This complex regulatory network ensures that the production of this potent alkaloid is deployed efficiently when and where it is needed for plant defense.

Regulatory Genes and Transcription Factors (e.g., bHLH, WRKY Proteins)

The transcriptional control of benzylisoquinoline alkaloid (BIA) biosynthesis, including that of this compound, is orchestrated by specific families of transcription factors (TFs), primarily the basic helix-loop-helix (bHLH) and WRKY families. mdpi.comnih.gov These TFs act as master switches, binding to specific recognition sites on the promoters of biosynthetic genes to activate or repress their expression.

bHLH Transcription Factors: In Eschscholzia californica (California poppy), a primary producer of this compound, two non-MYC2-type bHLH proteins, EcbHLH1-1 and EcbHLH1-2, have been identified as positive regulators of this compound biosynthesis. mdpi.comnih.govoup.com These are homologous to CjbHLH1, a known regulator of berberine biosynthesis in Coptis japonica. oup.comnih.gov Studies using RNA interference (RNAi) to suppress the expression of EcbHLH1 genes resulted in a significant decrease in this compound accumulation. oup.comnih.gov Specifically, the suppression of EcbHLH1-2 showed a marked reduction in this compound levels in cultured cells. oup.comkyoto-u.ac.jp These non-MYC2-type bHLH TFs appear to be specifically associated with isoquinoline (B145761) alkaloid biosynthesis. oup.comnih.gov

WRKY Transcription Factors: The WRKY family of TFs, characterized by a conserved WRKYGQK amino acid motif, plays a pivotal role in plant defense, including the production of secondary metabolites. frontiersin.orgkyoto-u.ac.jpfrontiersin.org In the context of BIA biosynthesis, several WRKY TFs have been implicated. While CjWRKY1 from C. japonica is a known comprehensive regulator of berberine biosynthesis, its heterologous expression in E. californica cells was found to enhance the production of multiple BIAs, including this compound. frontiersin.orgnih.gov This suggests that WRKY proteins are fundamental components of the regulatory network. frontiersin.orgnih.gov The promoters of many BIA biosynthetic genes contain W-box (C/TTGACC/T) motifs, which are the specific binding sites for WRKY proteins, indicating direct transcriptional control. frontiersin.orgkyoto-u.ac.jpfrontiersin.org

Regulation of Enzyme Expression in this compound Production

The expression of the enzymes that catalyze the sequential steps in this compound formation is controlled by the binding of bHLH and WRKY transcription factors to cis-acting elements in the promoter regions of the respective enzyme genes. oup.comkyoto-u.ac.jp This interaction is often triggered by signaling molecules, known as elicitors, which are associated with plant defense responses.

Studies have identified putative W-box (for WRKY TFs) and E-box (for bHLH TFs) sequences in the promoter regions of this compound biosynthetic genes, supporting the model of direct regulation. kyoto-u.ac.jpfrontiersin.org The coordinated expression of these genes is crucial for the efficient production of the final product. For instance, in E. californica, EcbHLH1-1 and EcbHLH1-2 were found to regulate 6'OMT and CYP719A3, while another key enzyme, tetrahydroprotoberberine cis-N-methyltransferase (TNMT), was also under their control. mdpi.com This complex regulatory network allows the plant to mount a rapid and coordinated chemical defense when needed.

Cellular Mechanisms of this compound Detoxification and Sequestration in Producing Organisms

This compound is cytotoxic, and therefore, producing plants have evolved sophisticated mechanisms to protect themselves from its harmful effects. These strategies primarily involve metabolic detoxification and subcellular compartmentalization.

Role of this compound Reductase in Metabolic Detoxification

A key enzyme in the detoxification process is this compound reductase (SanR). nih.govcapes.gov.br This enzyme catalyzes the NAD(P)H-dependent reduction of the toxic iminium cation form of this compound to its less toxic, uncharged dihydro-derivative, dihydrothis compound. mdpi.comnih.govgenome.jp This conversion is considered a critical step to prevent self-intoxication within the producing cells. researchgate.netnih.gov

This compound reductase is a soluble protein that acts as a core component of self-control in alkaloid production. researchgate.netnih.gov When this compound accumulates to a threshold concentration, particularly after being excreted to the cell wall region as a defense measure, it can re-enter the cytoplasm. nih.govcapes.gov.br Inside the cytoplasm, this compound reductase rapidly converts it to the less harmful dihydrothis compound, which can then re-enter the biosynthetic pathway or be safely managed. nih.govnih.gov The enzyme from E. californica can use either NADPH or NADH as a cofactor, although the reaction with NADPH is significantly faster at low concentrations. genome.jp

Cellular Tolerance Mechanisms to Endogenous this compound

Beyond enzymatic detoxification, plants utilize sequestration as a primary tolerance mechanism. The final destination for most biosynthesized this compound is the central vacuole, an acidic organelle that can occupy up to 90% of the plant cell volume. repositorioinstitucional.mxcore.ac.uknih.gov This compartmentalization effectively isolates the toxic alkaloid from sensitive metabolic processes in the cytoplasm. nih.gov

The transport of this compound from its site of synthesis in the endoplasmic reticulum (ER) to the vacuole is a complex process. nih.govresearchgate.net Evidence suggests that this compound biosynthesis is associated with ER-derived vesicles. researchgate.netoup.com These vesicles, containing both the biosynthetic enzymes and the alkaloid intermediates, are believed to bud off from the ER and fuse with the tonoplast (the vacuolar membrane), releasing their contents into the vacuole. nih.govresearchgate.net

In addition to vesicle-mediated transport, specific transporter proteins are involved in mobilizing this compound. Members of the ATP-binding cassette (ABC) transporter superfamily have been identified as key players. repositorioinstitucional.mx For example, EcABCB1 in E. californica and AmABCB1 in Argemone mexicana are ABCB-type transporters implicated in this compound transport. repositorioinstitucional.mxresearchgate.net EcABCB1 is primarily expressed in the roots, the main site of this compound accumulation in California poppy. repositorioinstitucional.mx These transporters utilize the energy from ATP hydrolysis to move alkaloids across cellular membranes, contributing to their sequestration and preventing cellular damage. researchgate.net

Molecular and Cellular Mechanisms of Sanguinarine Action

Interactions with Nucleic Acids and Genetic Machinery

Sanguinarine's engagement with nucleic acids is a cornerstone of its mechanism of action, directly impacting the stability and function of DNA and the enzymes that maintain it.

This compound has the ability to bind to double-stranded DNA, with its planar iminium form being the active conformation for this interaction. muni.cz Even at alkaline pH where the alkanolamine form is prevalent, the presence of high concentrations of DNA can induce a conversion to the DNA-bound iminium form. sci-hub.se This interaction is primarily characterized by intercalation, where the this compound molecule inserts itself between the base pairs of the DNA double helix. muni.cz

Beyond duplex DNA, this compound shows a significant affinity for G-quadruplex (G4) structures. nih.govub.edu These are four-stranded secondary structures formed in guanine-rich sequences of DNA, notably found in telomeres and the promoter regions of oncogenes like c-MYC. nih.govnih.gov this compound stabilizes these G4 structures, with a preference for parallel G-quadruplexes over anti-parallel forms. muni.czub.edu This stabilization is achieved mainly through stacking interactions with the terminal G-tetrads of the quadruplex. ub.edu The binding of this compound to G-quadruplexes can lead to an increase in their melting temperature (Tm), indicating enhanced stability. ub.edu

A significant consequence of this compound's interaction with G-quadruplexes is the inhibition of telomerase activity. Telomerase, a reverse transcriptase that maintains telomere length, is crucial for the replicative immortality of most cancer cells. researchgate.net this compound has been shown to be a potent inhibitor of telomerase expression and activity. nih.govucl.ac.uk

The mechanism of inhibition is twofold. Firstly, by stabilizing the G-quadruplex structure in the promoter region of the human telomerase reverse transcriptase (hTERT) gene, this compound can suppress its transcription. nih.gov The oncogene c-MYC is a key transcription factor that activates hTERT expression by binding to its promoter. nih.govresearchgate.net this compound's ability to stabilize the G-quadruplex in the c-MYC promoter region interferes with this process, leading to the downregulation of hTERT. nih.gov

Secondly, this compound can also directly inhibit the catalytic activity of the hTERT protein. researchgate.net This dual-action—suppressing hTERT gene expression and directly inhibiting the enzyme—makes this compound an effective modulator of telomere maintenance. researchgate.net The inhibition of telomerase can lead to telomere shortening, which in turn can trigger a DNA damage response and induce cellular senescence in cancer cells. nih.govresearchgate.net

This compound has been observed to induce DNA damage, including single and double-strand breaks, which can be consistent with oxidative damage. capes.gov.br The presence of DNA damage triggers a cellular cascade known as the DNA damage response (DDR), which can lead to cell cycle arrest, DNA repair, or apoptosis. frontiersin.orgmdpi.com

Studies have shown that this compound can increase the levels of phosphorylated histone H2AX (γ-H2AX), a marker of DNA double-strand breaks. capes.gov.br However, the rapid induction of apoptosis by this compound has led to the hypothesis that in some contexts, the extensive DNA double-strand breaks may be a consequence, rather than the primary cause, of apoptotic processes. capes.gov.br Interestingly, this compound-induced cell death has been shown to occur independently of the tumor suppressor p53, a key protein in the DNA damage response pathway. capes.gov.br

Modulation of Intracellular Signaling Cascades by this compound

In addition to its direct effects on nucleic acids, this compound exerts significant influence over key intracellular signaling pathways that govern cell growth, proliferation, and survival.

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that promotes cell survival and proliferation. This compound has been shown to inhibit this pathway in various cancer cell models. nih.govresearchgate.net

Research indicates that this compound can decrease the phosphorylation levels of key components of this pathway, including PI3K, Akt, and mTOR. nih.govresearchgate.net By doing so, it effectively downregulates the pro-survival signals transmitted through this cascade. nih.gov The inhibition of the PI3K/Akt/mTOR pathway is a key mechanism contributing to this compound's ability to induce apoptosis and cell cycle arrest. nih.gov For instance, in melanoma cells, this compound's anti-invasive and anti-migratory effects are linked to its targeting of the FAK/PI3K/Akt/mTOR signaling pathway. nih.gov

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is another crucial signaling route involved in cell growth, differentiation, and survival. This compound has been identified as an inhibitor of this pathway, particularly of STAT3 activation. researchgate.netnih.gov

This compound can suppress both the constitutive and interleukin-6 (IL-6)-induced phosphorylation of STAT3. researchgate.net This inhibition is associated with a reduction in the phosphorylation of upstream kinases such as Janus-activated Kinase 2 (JAK2) and Src. researchgate.net By inhibiting STAT3 activation, this compound downregulates the expression of STAT3-mediated genes, including the oncogene c-myc. researchgate.net The suppression of the JAK/STAT pathway has been demonstrated to contribute to the anti-proliferative and pro-apoptotic effects of this compound in various cancer cells, including those of the prostate and non-small cell lung cancer. researchgate.netnih.gov

Impact on MAPK Pathway Activation

The mitogen-activated protein kinase (MAPK) signaling pathway is a crucial mediator of cellular processes, and this compound has been shown to modulate its activation. nih.gov In various cell types, this compound treatment leads to the phosphorylation and activation of different MAPK subgroups, including p38 MAPK, extracellular signal-regulated kinase (ERK), and c-Jun NH2-terminal kinase (JNK). nih.goviiarjournals.org

For instance, in human oral squamous carcinoma cells, this compound activates all three of these MAPK pathways. iiarjournals.org Similarly, in human lens epithelial cells, this compound treatment promotes the phosphorylation of JNK and p38 in a dose-dependent manner. nih.gov The activation of these pathways can, in turn, trigger downstream events that influence cell fate. iiarjournals.org Some studies suggest that the anti-inflammatory effects of this compound are mediated by the inhibition of p38 MAPK and ERK1/2 phosphorylation. oncotarget.com Furthermore, research indicates that this compound can alleviate neuropathic pain by suppressing p38 MAPK signaling. dovepress.com

Interestingly, this compound has also been observed to increase the expression of Dual Specificity Phosphatase 4 (DUSP4), a protein that dephosphorylates and thereby regulates MAP kinases like ERK1 and ERK2. oncotarget.com This suggests a complex regulatory role for this compound in the MAPK signaling network.

Modulation of NF-κB and Wnt/β-Catenin Signaling

This compound is a potent inhibitor of Nuclear Factor-kappa B (NF-κB) activation. nih.gov NF-κB is a critical transcription factor involved in inflammation, and its dysregulation is implicated in various diseases. nih.govcsic.es this compound effectively suppresses NF-κB activation induced by various stimuli, including tumor necrosis factor (TNF). nih.gov Its mechanism of inhibition involves preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This action blocks the translocation of the active p65 subunit of NF-κB to the nucleus, thereby preventing the transcription of target inflammatory genes. nih.gov The inhibitory effect of this compound on NF-κB can be reversed by reducing agents, suggesting the involvement of a critical sulfhydryl group in the activation process. nih.gov

In addition to its effects on NF-κB, this compound also modulates the Wnt/β-catenin signaling pathway. nih.govfrontiersin.org Aberrant activation of this pathway is a hallmark of many cancers, particularly colorectal cancer. nih.gov this compound has been shown to inhibit the Wnt/β-catenin signaling pathway, which can contribute to its anti-cancer properties. nih.govfrontiersin.org In lung cancer models, this compound has been found to regulate M2-mediated angiogenesis through the Wnt/β-catenin pathway. nih.govfrontiersin.org By inhibiting this pathway, this compound can suppress the polarization of M2 macrophages, which are crucial for tumor angiogenesis. nih.govfrontiersin.orgnih.gov The inhibitory effect of this compound on this pathway can be counteracted by β-catenin activators. nih.govfrontiersin.org

Influence on TGF-β Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of metastasis in advanced stages. researchgate.netijbs.com this compound has been shown to influence this pathway, contributing to its anti-cancer activities. nih.govresearchgate.net

In hepatocellular carcinoma cells, this compound can suppress TGF-β-induced expression of mesenchymal markers like N-cadherin and Vimentin. researchgate.net It also blocks the TGF-β-enhanced expression of Hypoxia-Inducible Factor-1α (HIF-1α). researchgate.net This suggests that this compound can interfere with the epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis, by targeting the HIF-1α/TGF-β feed-forward loop. nih.govmdpi.com Preclinical studies have demonstrated that this compound's inhibition of HIF-1α leads to a reduction in EMT and the activation of the Smad and PI3K-AKT pathways. mdpi.com

Direct Interactions with Cellular Proteins and Enzymes

Beyond its influence on signaling pathways, this compound directly interacts with several key cellular proteins and enzymes, leading to the disruption of fundamental cellular processes.

Inhibition of Na+/K+-ATPase Transmembrane Protein

This compound is a known inhibitor of the Na+/K+-ATPase, also known as the sodium-potassium pump. researchgate.netresearchgate.net This essential transmembrane protein maintains the electrochemical gradients of sodium and potassium ions across the cell membrane, which is vital for numerous cellular functions. scbt.com this compound binds to the Na+/K+-ATPase, inducing conformational changes that impede ATP hydrolysis and disrupt the normal ion flux. researchgate.netscbt.com This inhibition is uncompetitive with respect to sodium and potassium ions and non-competitive with respect to ATP. researchgate.net The interaction appears to be time-dependent, and ATP can offer partial protection against this inhibitory effect. researchgate.netresearchgate.net

The binding of this compound to the Na+/K+-ATPase has been studied using fluorescence spectroscopy, which revealed that the enzyme in its E1 conformation can bind both the charged and neutral forms of this compound, while the E2 conformation primarily binds the charged form. researchgate.net

Disruption of Microtubule Dynamics

Microtubules are dynamic cytoskeletal polymers essential for cell division, intracellular transport, and maintenance of cell shape. bioscientifica.com this compound has been shown to disrupt microtubule dynamics, which is a potential mechanism for its antiproliferative activity. mdpi.comupol.czdntb.gov.ua

In living cancer cells, this compound alters the microtubule network, causing a disruption in their distribution and morphology, often leading to the formation of spherical cavities and abnormal aggregation of microtubules around the nucleus. mdpi.comresearchgate.net It has been shown to depolymerize the microtubule network and inhibit tubulin polymerization in vitro. mdpi.comresearchgate.net The IC50 value for the inhibition of tubulin polymerization by this compound has been reported to be 48.41 ± 3.73 μM. mdpi.com This disruption of microtubule assembly dynamics can interfere with the formation of the mitotic spindle, a critical structure for cell division. bioscientifica.com

Inhibition of FtsZ Assembly in Microbial Systems

In bacteria, this compound targets a key protein involved in cell division called FtsZ. nih.govmdpi.com FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for the formation of the Z-ring, a structure that constricts to divide the bacterial cell. mdpi.comfrontiersin.org this compound has been found to inhibit the growth of both Gram-positive and Gram-negative bacteria by preventing cell division. nih.gov

The mechanism of action involves the direct binding of this compound to FtsZ, which perturbs its assembly and reduces the bundling of FtsZ protofilaments. nih.govresearchgate.net The dissociation constant for the binding of this compound to FtsZ has been estimated to be between 18 and 30 μM. nih.govresearchgate.net This inhibition of FtsZ assembly disrupts the formation of the Z-ring, leading to bacterial filamentation and ultimately inhibiting cytokinesis. nih.govnih.gov This makes FtsZ a promising target for the development of novel antibacterial agents, with this compound serving as a potential lead compound. nih.gov

Targeting DNA Topoisomerase I/II Activities

This compound exerts part of its cytotoxic effects by interfering with the normal function of DNA topoisomerases, enzymes critical for managing DNA topology during replication, transcription, and repair. Research indicates that this compound can inhibit the activity of both DNA topoisomerase I and II. researchgate.net One of its mechanisms involves preventing the reconnection of DNA strand breaks by causing the depletion of nuclear topoisomerase II. bioresonancetoba.ir

In studies using MCF-7 breast cancer cells, treatment with sub-apoptotic concentrations of this compound resulted in a significant and persistent relocalization of topoisomerase II from the nucleus to the cytoplasm. nih.govnih.gov This disruption of the normal nuclear localization of the enzyme contributes to the inhibition of cell proliferation. nih.govnih.gov The effect on topoisomerase II is part of a broader impact on DNA, as this compound is also known to intercalate into the DNA structure, which can disrupt DNA polymerase activity and lead to strand breaks. bioresonancetoba.ir While some derivatives of this compound have been specifically designed and shown to be potent inhibitors of topoisomerase I/II, this compound itself contributes to cell death through these disruptive pathways. researchgate.net

Regulation of Apoptotic Gene Expressions (e.g., BCL-2, BAX, Caspases)

A central feature of this compound's mechanism of action is its ability to induce apoptosis by modulating the expression of key regulatory genes, particularly those belonging to the B-cell lymphoma 2 (BCL-2) family and the caspase family of proteases.

The BCL-2 family of proteins consists of both anti-apoptotic members (like BCL-2 and Bcl-xL) and pro-apoptotic members (like BAX and Bak). The ratio between these opposing factions is critical for determining a cell's fate. This compound treatment consistently shifts this balance to favor apoptosis. In numerous cancer cell lines, this compound has been shown to down-regulate the expression of the anti-apoptotic protein BCL-2 while simultaneously up-regulating the pro-apoptotic protein BAX. aacrjournals.orgfrontiersin.orgresearchgate.net This alteration increases the BAX/BCL-2 ratio, which facilitates the release of cytochrome c from the mitochondria, a key step in initiating the intrinsic apoptotic pathway. aacrjournals.org In some cellular contexts, such as human bladder cancer cells, this compound treatment leads to an increase in BAX levels while the levels of BCL-2 and Bcl-xL remain relatively unchanged. plos.org Studies have also observed increases in other pro-apoptotic proteins like Bak and Bid following this compound exposure. aacrjournals.org

Caspases are a family of cysteine proteases that execute the process of apoptosis. This compound induces apoptosis through the activation of both initiator caspases (caspase-8 and caspase-9) and effector caspases (caspase-3 and caspase-7). aacrjournals.orgplos.orgimrpress.com The activation of caspase-8 suggests involvement of the extrinsic (death receptor) pathway, while the activation of caspase-9 points to the intrinsic (mitochondrial) pathway. aacrjournals.orgplos.org Both pathways converge on the activation of effector caspases like caspase-3, which then cleave a variety of cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis. aacrjournals.orgplos.orgnih.gov

Table 1: Effect of this compound on Apoptotic Gene Expression in Various Cell Lines

| Cell Line | Protein | Effect | Citation |

|---|---|---|---|

| Immortalized Human Keratinocytes (HaCaT) | BCL-2 | Decrease | aacrjournals.org |

| BAX | Increase | aacrjournals.org | |

| Bak | Increase | aacrjournals.org | |

| Bid | Increase | aacrjournals.org | |

| Caspase-3, -7, -8, -9 | Activation/Increase | aacrjournals.org | |

| Human Bladder Cancer (T24, EJ, 5637) | BAX | Increase | plos.org |

| BCL-2 / Bcl-xL | No significant change | plos.org | |

| Caspase-3, -8, -9 | Activation | plos.org | |

| Multiple Myeloma (U266, IM9) | BCL-2 / Bcl-xL | Down-regulation | frontiersin.org |

| BAX | Up-regulation | frontiersin.org | |

| Caspase-3, -9 | Activation | nih.gov | |

| Hepatocellular Carcinoma (Hep3B) | BCL-2 | Inhibition | nih.govnih.gov |

| BAX | Promotion | nih.govnih.gov | |

| Caspase-3 | Promotion | nih.govnih.gov | |

| Human Gastric Adenocarcinoma (AGS) | BAX | Up-regulation (with TRAIL) | iiarjournals.org |

| BCL-2 | Inhibition (with TRAIL) | iiarjournals.org | |

| Caspase-3, -8, -9 | Activation (with TRAIL) | iiarjournals.org | |

| Human Erythroleukemia (K562) | BAX | Increase | nih.gov |

Targeting of Specific Proteins (e.g., IGFBP-3 in Hepatocellular Carcinoma)

Beyond its general effects on apoptotic machinery, this compound has been shown to target specific proteins to exert its anticancer effects in particular cancer types. A notable example is its interaction with Insulin-Like Growth Factor Binding Protein-3 (IGFBP-3) in hepatocellular carcinoma (HCC). nih.govnih.gov

In studies on the Hep3B HCC cell line, this compound was found to significantly inhibit cell proliferation and promote apoptosis. nih.govnih.gov Mechanistic investigations revealed that this compound treatment upregulates the expression of IGFBP-3. nih.govnih.gov IGFBP-3 is known to have anti-tumor properties, and its increased expression by this compound is a key event in the induction of apoptosis in these cancer cells. nih.govmdpi.com The importance of this target was confirmed in experiments where the gene for IGFBP-3 was silenced using small interfering RNA (siRNA). nih.govnih.govpubcompare.ai When IGFBP-3 expression was knocked down, the apoptosis-promoting effect of this compound was blocked. nih.govnih.gov This demonstrates that IGFBP-3 is an essential target for this compound's therapeutic action in hepatocellular carcinoma. nih.gov

Oxidative Stress Induction by this compound: Generation of Reactive Oxygen Species (ROS)

A prominent and widely reported mechanism of this compound's cytotoxicity is the induction of oxidative stress through the generation of reactive oxygen species (ROS). frontiersin.org ROS are highly reactive molecules, such as superoxide (B77818) anions and hydrogen peroxide, that can damage cellular components like DNA, lipids, and proteins when present in excess. frontiersin.orgspandidos-publications.com

Numerous studies have demonstrated that this compound treatment leads to a dose-dependent increase in intracellular ROS levels in a variety of cancer cells, including those from the bladder, multiple myeloma, and lungs. frontiersin.orgplos.orgspandidos-publications.com This accumulation of ROS is not merely a side effect but a critical trigger for apoptosis. plos.orgspandidos-publications.com The link is firmly established by experiments using ROS scavengers, such as N-acetylcysteine (NAC). When cancer cells are pre-treated with NAC, the subsequent addition of this compound fails to induce apoptosis, and cell viability is restored. plos.orgimrpress.comspandidos-publications.com This indicates that the generation of ROS is an essential upstream event in the this compound-induced apoptotic cascade. plos.org The excessive oxidative stress caused by this compound can lead to mitochondrial membrane potential collapse, which is a point of no return for the cell, committing it to the apoptotic pathway. researchgate.netspandidos-publications.com In some cases, ROS production and endoplasmic reticulum (ER) stress are mutually essential, forming a vicious cycle that amplifies the apoptotic signal. spandidos-publications.com

Biological Activities and Preclinical Therapeutic Investigations of Sanguinarine

Sanguinarine in Cancer Biology Research

Recent studies have increasingly highlighted the anticancer potential of this compound, demonstrating its ability to induce apoptosis, inhibit proliferation, and suppress angiogenesis in various cancer models. torvergata.it The antitumor effects of this alkaloid are not only attributed to its direct action on cancer cells but also to its influence on the tumor microenvironment. torvergata.it

Mechanism-Based Induction of Apoptosis in Neoplastic Cells

This compound has been shown to induce apoptosis in cancer cells through multiple intricate mechanisms. waocp.org A key aspect of its pro-apoptotic activity involves the modulation of the Bcl-2 family of proteins. aacrjournals.orgspandidos-publications.com Research has demonstrated that this compound treatment can lead to a decrease in the levels of anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins such as Bax. aacrjournals.orgspandidos-publications.com This shift in the Bax/Bcl-2 ratio is a critical determinant in initiating the mitochondrial apoptotic pathway. spandidos-publications.com Furthermore, this compound has been observed to increase the expression of other pro-apoptotic Bcl-2 family members, including Bak and Bid. aacrjournals.orgaacrjournals.org

The induction of apoptosis by this compound is also mediated through the activation of caspases, a family of cysteine proteases that execute the apoptotic process. plos.org Studies have shown that this compound treatment leads to the activation of initiator caspases, such as caspase-8 and caspase-9, as well as effector caspases like caspase-3. plos.org The activation of caspase-3 results in the cleavage of downstream substrates, including poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis. plos.org The pro-apoptotic effects of this compound can be reversed by pan-caspase inhibitors, confirming the caspase-dependent nature of this process. nih.gov The generation of reactive oxygen species (ROS) has also been identified as a critical upstream event in this compound-induced apoptosis in several cancer cell lines. plos.org

Table 1: this compound's Effect on Apoptotic Proteins and Caspases in Various Cancer Cell Lines

| Cancer Cell Line | Effect on Bcl-2 Family Proteins | Activated Caspases | Reference |

|---|---|---|---|

| Human Bladder Cancer (T24, EJ, 5637) | Upregulation of Bax, Downregulation of Bid | Caspase-3, -8, -9 | plos.org |

| Human Cervical Cancer (HeLa, SiHa) | Upregulation of Bax, Downregulation of Bcl-2 | Not specified | spandidos-publications.com |

| Human Pancreatic Carcinoma (AsPC-1, BxPC-3) | Upregulation of Bak and Bid (in AsPC-1) | Not specified | aacrjournals.orgnih.gov |

| Human Keratinocytes (HaCaT) | Upregulation of Bax, Bak, Bid; Downregulation of Bcl-2 | Caspase-3, -7, -8, -9 | aacrjournals.orgnih.gov |

| Multiple Myeloma (U266, IM9, MM1S, RPMI-8226) | Upregulation of Bax, Downregulation of Bcl-2, Bcl-xl, XIAP | Caspase-3, -9 | frontiersin.org |

| Cutaneous Squamous Cell Carcinoma (A431, A388) | Not specified | Caspase-3, -8, -9 | bohrium.com |

Inhibition of Cancer Cell Proliferation and Growth Pathways

This compound effectively inhibits the proliferation of a wide range of cancer cells. iiarjournals.org This anti-proliferative activity is often linked to its ability to interfere with key signaling pathways that regulate cell growth and survival. One of the prominent targets of this compound is the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. nih.gov this compound has been shown to inhibit both constitutive and interleukin-6 (IL-6)-induced phosphorylation of STAT3, which is a critical step for its activation. nih.gov This inhibition of STAT3 activation leads to the downregulation of its target genes, such as c-myc and survivin, which are involved in cell proliferation and survival. nih.gov

Furthermore, this compound has been reported to abrogate the activation of Nuclear Factor-kappa B (NF-κB), another crucial transcription factor implicated in cancer cell proliferation and inflammation. torvergata.it Studies have shown that this compound can block tumor necrosis factor (TNF)-induced NF-κB activation in a dose- and time-dependent manner. torvergata.it The inhibitory effects of this compound on both STAT3 and NF-κB pathways underscore its potential to disrupt the complex signaling networks that drive cancer progression. herbalzym.comresearchgate.net

Anti-Angiogenic Mechanisms and Suppression of Tumor Vascularization

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. torvergata.it this compound has demonstrated significant anti-angiogenic properties by targeting various aspects of this process. torvergata.itnih.gov A key mechanism of its anti-angiogenic effect is the inhibition of Vascular Endothelial Growth Factor (VEGF), a potent stimulator of angiogenesis. nih.gov this compound has been shown to decrease VEGF secretion and expression in both endothelial and cancer cells. nih.gov It also inhibits VEGF-induced tube formation of human microvascular endothelial cells. nih.gov

The anti-angiogenic activity of this compound is further attributed to its ability to interfere with VEGF-mediated signaling pathways. capes.gov.br It has been found to suppress the phosphorylation of Akt, a key downstream effector of VEGF signaling that is crucial for endothelial cell survival and migration. capes.gov.brmedicinacomplementar.com.br In some preclinical models, this compound has been shown to reduce peritumoral vascularization, indicating its in vivo efficacy in suppressing tumor angiogenesis. researchgate.net Furthermore, recent studies suggest that this compound can regulate tumor-associated macrophages (TAMs) to prevent lung cancer angiogenesis through the WNT/β-Catenin pathway. frontiersin.orgnih.gov

Cell Cycle Arrest Modalities and Checkpoint Regulation

This compound has been shown to induce cell cycle arrest in various cancer cell lines, thereby halting their proliferation. waocp.org A common observation is the arrest of cancer cells in the G0/G1 or S phase of the cell cycle. aacrjournals.orgaacrjournals.orgnih.gov This cell cycle blockade is achieved through the modulation of key regulatory proteins. waocp.orgaacrjournals.org

Research has demonstrated that this compound treatment can lead to the upregulation of cyclin-dependent kinase inhibitors (CKIs) such as p21/WAF1 and p27/KIP1. aacrjournals.org These proteins act as brakes on the cell cycle progression. aacrjournals.org Concurrently, this compound has been observed to downregulate the expression of cyclins, including cyclin D1, D2, and E, as well as cyclin-dependent kinases (CDKs) such as CDK2, CDK4, and CDK6. waocp.orgaacrjournals.org The coordinated upregulation of CKIs and downregulation of cyclins and CDKs effectively imposes an artificial checkpoint, preventing cancer cells from transitioning from the G1 to the S phase, ultimately leading to apoptosis. aacrjournals.org In some cancer cell types, this compound has been found to induce a sub-G0/G1 cell-cycle arrest. bohrium.com

Table 2: Effect of this compound on Cell Cycle Regulatory Proteins

| Cell Line | Phase of Cell Cycle Arrest | Upregulated Proteins | Downregulated Proteins | Reference |

|---|---|---|---|---|

| Human Prostate Carcinoma (LNCaP, DU145) | G0/G1 | p21/WAF1, p27/KIP1 | Cyclin E, D1, D2; CDK2, 4, 6 | aacrjournals.org |

| Human Pancreatic Carcinoma (AsPC-1, BxPC-3) | G0/G1 | Not Specified | Not Specified | aacrjournals.org |

| Cutaneous Squamous Cell Carcinoma (A431, A388) | Sub-G0/G1 | Not Specified | Not Specified | bohrium.com |

| Non-small cell lung cancer | S phase | Not Specified | Not Specified | nih.gov |

Synergistic Effects of this compound with Conventional Chemotherapeutic Agents

An emerging area of interest is the potential of this compound to enhance the efficacy of conventional chemotherapeutic drugs. Research suggests that this compound can act as a chemosensitizer, making cancer cells more susceptible to the cytotoxic effects of standard anticancer agents.

For instance, studies have explored the synergistic effects of this compound with cisplatin (B142131), a widely used chemotherapeutic drug. In a Lewis lung cancer mouse model, the combination of high-dose this compound and cisplatin resulted in a more significant inhibition of tumor growth compared to either agent alone. frontiersin.org Notably, the mice treated with this compound did not experience the significant weight loss observed in the cisplatin-only group, suggesting a potential reduction in side effects. frontiersin.org Similarly, this compound has been shown to enhance the cytotoxic effects of bortezomib (B1684674) in multiple myeloma cells. researchgate.net These findings suggest that combining this compound with conventional chemotherapy could be a promising strategy to improve therapeutic outcomes and potentially lower the required doses of toxic chemotherapeutic agents.

Preclinical Efficacy Across Diverse Cancer Cell Lines and In Vivo Models

The anticancer potential of this compound has been demonstrated across a wide spectrum of cancer cell lines and in various in vivo animal models, highlighting its broad-acting efficacy. nih.gov

In Vitro Studies: this compound has shown significant anti-proliferative and pro-apoptotic effects in numerous human cancer cell lines, including:

Prostate Cancer: LNCaP and DU145 cells. aacrjournals.org

Pancreatic Cancer: AsPC-1 and BxPC-3 cells. aacrjournals.orgoup.com

Breast Cancer: MCF-7 and MDA-MB-231 cells. torvergata.itnih.gov

Lung Cancer: A549 cells. nih.govnih.gov

Colon Cancer: DHD/K12/TRb, SW-480, and HCT-116 cells. researchgate.netnih.govmdpi.com

Cervical Cancer: HeLa and SiHa cells. frontiersin.orgdovepress.com

Melanoma: A375 cells. nih.gov

Leukemia: U937 cells. waocp.org

Neuroblastoma: SH-SY5Y and Kelly cells. advancedotology.org

Multiple Myeloma: U266, IM9, MM1S, and RPMI-8226 cells. frontiersin.org

Cutaneous Squamous Cell Carcinoma: A431 and A388 cells. bohrium.com

In Vivo Studies: The antitumor activity of this compound has been validated in several preclinical animal models:

Rat Colorectal Cancer Model: Oral administration of this compound significantly inhibited tumor growth in rats with subcutaneously injected DHD/K12/TRb cells. researchgate.net The inhibition of tumor growth was associated with marked apoptosis and reduced peritumoral vascularization. researchgate.net

Mouse Melanoma Model: this compound has shown anti-proliferative activity in murine melanoma models. nih.gov

Lewis Lung Cancer Mouse Model: Intraperitoneal injection of this compound inhibited tumor growth and angiogenesis in mice with subcutaneously transplanted Lewis lung cancer cells. frontiersin.org

Cervical Cancer Xenograft Model: this compound treatment significantly inhibited the growth of HeLa xenograft tumors in athymic nude mice without causing significant toxicity. dovepress.comtandfonline.com

Non-small Cell Lung Cancer Model: this compound inhibited implanted tumor growth in vivo. nih.gov

These preclinical studies collectively provide a strong rationale for the further investigation of this compound as a potential therapeutic agent for a variety of cancers. torvergata.itnih.gov

Melanoma Research

This compound has demonstrated significant antiproliferative and pro-apoptotic activity in various melanoma cell lines. Studies have shown that it can induce rapid cell death in human melanoma cells through mechanisms involving oxidative stress. This process is associated with a significant depletion of cellular glutathione (B108866). The cytotoxic effects of this compound on melanoma cells are dose- and time-dependent.

The compound has been observed to accumulate in the cell nuclei of mouse melanoma K1735-M2 cells, leading to DNA damage. In these cells, this compound treatment resulted in an increase in p53 protein levels in both whole-cell extracts and mitochondrial fractions. However, some research suggests that this compound can also induce rapid apoptosis that is not dependent on p53 signaling. The apoptotic process triggered by this compound involves both extrinsic and intrinsic pathways. This includes the activation of caspases, such as caspase-3 and caspase-9.

Furthermore, this compound has been found to inhibit the invasion and migration of melanoma cells. This is achieved by targeting the FAK/PI3K/AKT/mTOR signaling pathway. Treatment with this compound leads to decreased phosphorylation of key proteins in this pathway, including FAK, PI3K, AKT, and mTOR, and reduces the expression of metastasis-related proteins like MMP2 and ICAM-2. The inhibition of STAT3 activation is another mechanism through which this compound exerts its anti-melanoma effects.

In vitro studies have determined the IC50 values of this compound in various melanoma cell lines, highlighting its potent cytotoxic activity. For instance, in A375 and A2058 cells, the IC50 values were 2.378 µM and 2.719 µM, respectively. In another study, this compound showed high cytotoxicity against A375, G-361, and SK-MEL-3 cell lines with IC50 values below 0.55 µg/mL.

| Cell Line | IC50 Value | Key Findings | Reference |

| A375 | 2.378 µM | Inhibition of proliferation, migration, and invasion. | |

| A2058 | 2.719 µM | Decreased phosphorylation of FAK, PI3K, AKT, mTOR. | |

| SK-MEL-2 | - | Most sensitive to this compound-induced cell death. | |

| K1735-M2 | - | Nuclear accumulation, DNA damage, increased p53. | |

| C32 | ~2 µM | Induced cell shrinkage, rounding, and membrane blebbing. | |

| RPMI-7951 | - | More sensitive to this compound than A375 cells. | |

| G-361 | < 0.55 µg/mL | High cytotoxic activity observed. | |

| SK-MEL-3 | < 0.55 µg/mL | High cytotoxic activity observed. |

Non-Small Cell Lung Cancer (NSCLC) Studies

This compound demonstrates notable anticancer effects in non-small cell lung cancer (NSCLC) through various molecular pathways, including the induction of apoptosis and ferroptosis. The compound has been shown to suppress cell growth and trigger apoptosis by downregulating the constitutively active JAK/STAT pathway in NSCLC cell lines. This effect is further validated by siRNA silencing of STAT3, which confirms the involvement of this signaling cascade.

The pro-apoptotic activity of this compound is linked to the generation of reactive oxygen species (ROS). The production of ROS leads to an increased Bax/Bcl-2 ratio, causing mitochondrial membrane leakage, cytochrome c release, and subsequent caspase activation. Studies have shown that inhibiting ROS production can prevent the apoptosis-inducing effects of this compound. In A549 human lung cancer cells, this compound-induced apoptosis is primarily mediated by cellular glutathione depletion, which leads to caspase activation.

Furthermore, this compound has been found to induce ferroptosis, a form of iron-dependent cell death. It increases the levels of ferrous iron (Fe2+), ROS, and malondialdehyde (MDA), while decreasing glutathione (GSH) content. Mechanistically, this compound reduces the protein stability of glutathione peroxidase 4 (GPX4) by promoting its ubiquitination and degradation via the E3 ligase STUB1. Overexpression of GPX4 can rescue NSCLC cells from this compound-induced ferroptosis, highlighting the critical role of the STUB1/GPX4 axis.

This compound also exhibits potential in overcoming resistance to tyrosine kinase inhibitors (TKIs) like erlotinib (B232). In NSCLC cells with the T790M resistance mutation in the epidermal growth factor receptor (EGFR), this compound upregulates NADPH oxidase isoform 3 (NOX3), leading to EGFR overoxidation, degradation, and subsequent apoptosis. This selective degradation of mutant EGFR suggests a potential strategy to treat TKI-resistant NSCLC. Additionally, this compound has been identified as a natural inhibitor of lysine-specific demethylase 1 (LSD1), with an IC50 value of 0.4 µM, which contributes to its anti-NSCLC activity by suppressing colony formation and cell migration.

| Cell Line | Effect of this compound | Molecular Mechanism | Reference |

| A549 | Dose- and time-dependent cytotoxicity and apoptosis. | Induction of ferroptosis via STUB1/GPX4-dependent pathway; cellular glutathione depletion and caspase activation. | |

| H3122 | Dose- and time-dependent cytotoxicity. | Induction of ferroptosis via STUB1/GPX4-dependent pathway. | |

| H1299 | Suppression of colony formation, migration, and invasion; induction of apoptosis. | Inhibition of LSD1. | |

| H1975 | Suppression of colony formation, migration, and invasion; induction of apoptosis. | Inhibition of LSD1. | |

| SPC-A1 | Dose-dependent growth inhibition and apoptosis. | Induction of ROS and endoplasmic reticulum stress. | |

| TKI-Resistant NSCLC (EGFR T790M) | Selective EGFR degradation and apoptosis. | Upregulation of NOX3, leading to EGFR overoxidation. |

Colorectal Carcinoma Investigations

This compound has been extensively studied for its anticancer properties in colorectal carcinoma (CRC), demonstrating its ability to inhibit cell growth, induce apoptosis, and suppress metastasis through various molecular mechanisms.

In CRC cell lines such as HCT-116 and SW480, this compound induces apoptosis in a dose- and time-dependent manner. This process is often mediated by the generation of reactive oxygen species (ROS). The increase in ROS leads to a cascade of events including the collapse of the mitochondrial membrane potential, activation of caspases (such as caspase-3 and -9), and modulation of Bcl-2 family proteins. Specifically, this compound treatment results in an increased Bax/Bcl-2 ratio, favoring apoptosis. This compound has also been shown to induce the expression of the early growth response gene-1 (Egr-1) in a ROS-dependent manner, which contributes to its apoptotic effects in HCT-116 cells. Interestingly, the apoptotic cell death induced by this compound in colon cancer cells can be independent of p53 status.

This compound also influences key signaling pathways involved in CRC progression. It has been shown to suppress the Wnt/β-catenin signaling pathway, which is aberrantly activated in a majority of colorectal cancers. By inhibiting this pathway, this compound can reverse the epithelial-to-mesenchymal transition (EMT), a critical process for metastasis. This leads to a decrease in the expression of mesenchymal markers like Vimentin and N-cadherin, and an increase in the epithelial marker E-cadherin. The anti-metastatic potential of this compound is further supported by findings that it reduces the migration and invasion of CRC cells and decreases metastatic nodules in animal models.

Furthermore, this compound can downregulate and dephosphorylate pro-tumoral markers such as serine-threonine kinase receptor-associated protein (STRAP) and maternal embryonic leucine (B10760876) zipper kinase (MELK). The disassociation of the interaction between STRAP and MELK by this compound triggers the intrinsic apoptosis pathway.

| Cell Line | Effect of this compound | Molecular Mechanism | Reference |

| HCT-116 | Induces apoptosis, arrests cell cycle. | ROS-mediated Egr-1 activation, mitochondrial dysfunction, caspase activation, modulation of Bcl-2 family proteins. | |

| SW480 | Induces apoptosis, inhibits cell growth and migration. | Downregulation of STRAP and MELK, suppression of Wnt/β-catenin pathway. | |

| LoVo | Selective inhibitory effect, attenuation of migration and metastasis. | Suppression of Wnt/β-catenin signaling, prevention of EMT progression. | |

| DHD/K12/TRb | Dose-dependent inhibition of proliferation, induction of apoptosis. | Not specified in detail, but confirmed pro-apoptotic effect in vivo. | |

| HT-29 | Induces dose- and time-dependent cell death. | Simultaneous activation of multiple programmed cell death pathways including apoptosis, autophagy, and necroptosis. |

Cervical Cancer Cell Proliferation Inhibition

This compound has demonstrated significant inhibitory effects on the proliferation of human cervical cancer cells in a dose-dependent manner. spandidos-publications.comspandidos-publications.com Studies on HeLa and SiHa cell lines, two common models for cervical cancer research, show that this compound effectively reduces cell viability and the capacity for colony formation. spandidos-publications.comspandidos-publications.com For instance, following a 24-hour exposure, over 90% of cells from both lines lost their viability when treated with 5 µmol/l of this compound. spandidos-publications.com The half-maximal inhibitory concentration (IC50) was determined to be approximately 2.43 to 2.62 µmol/l in HeLa cells and 3.07 µmol/l in SiHa cells, suggesting that HeLa cells exhibit slightly higher sensitivity to the compound. spandidos-publications.comspandidos-publications.com

The mechanism underlying this antiproliferative activity involves the induction of apoptosis, or programmed cell death. spandidos-publications.comnih.gov Treatment with this compound leads to a significant increase in the sub-G1 cell population, which is indicative of apoptotic cells. spandidos-publications.comnih.gov In HeLa cells, this population increased from 1.7% to 59.7%, and in SiHa cells, it rose from 1.7% to 41.7%. spandidos-publications.comnih.gov This is further supported by molecular changes, including a dose-dependent decrease in the expression of the anti-apoptotic protein Bcl-2 and the transcription factor NF-κB. spandidos-publications.comspandidos-publications.comnih.gov Concurrently, the expression of the pro-apoptotic protein Bax is significantly increased. spandidos-publications.comspandidos-publications.comnih.gov

Further investigations into the molecular pathways reveal that this compound can block the STAT3 signaling pathway, which is crucial for the development of various tumors. dovepress.com The compound's pro-apoptotic effect is also linked to a dose-dependent increase in intracellular reactive oxygen species (ROS). dovepress.com The accumulation of high levels of ROS induces oxidative stress, which in turn activates apoptotic signaling pathways. dovepress.com Additionally, research indicates that this compound can induce ferroptosis, another form of programmed cell death, in HeLa cells. mdpi.com This is evidenced by increased lipid peroxidation and reduced levels of glutathione (GSH), a key molecule in preventing such oxidative damage. mdpi.com

| Cell Line | Effect Observed | Key Molecular Changes | Reference |

|---|---|---|---|

| HeLa | Inhibition of cell proliferation (IC50: ~2.43-2.62 µmol/l) | Increased apoptosis (sub-G1 phase), decreased Bcl-2 & NF-κB, increased Bax, STAT3 inhibition, ROS generation, induction of ferroptosis | spandidos-publications.comspandidos-publications.comdovepress.commdpi.com |

| SiHa | Inhibition of cell proliferation (IC50: ~3.07 µmol/l) | Increased apoptosis (sub-G1 phase), decreased Bcl-2 & NF-κB, increased Bax | spandidos-publications.comspandidos-publications.com |

Gastric Cancer Cell Migration and Invasion

This compound has been shown to suppress the proliferation, migration, and invasion of gastric cancer (GC) cells. researchgate.netnih.govnih.gov Studies using human gastric cancer cell lines such as SGC-7901 and HGC-27 demonstrate that this compound inhibits cell viability and invasive potential in a dose-dependent manner, while having a minimal inhibitory effect on normal gastric epithelial cells. nih.govmdpi.com

The mechanism of action involves the regulation of key signaling pathways and proteins associated with cancer progression. nih.govnih.gov this compound has been found to induce cell cycle arrest in the S phase, indicating it can inhibit DNA synthesis in cancer cells. nih.govnih.gov It also promotes apoptosis in a dose-dependent fashion. nih.gov One of the critical pathways affected is the DUSP4/ERK pathway. researchgate.netnih.gov this compound upregulates the expression of dual-specificity phosphatase 4 (DUSP4), a potential tumor suppressor, and down-regulates phosphorylated extracellular signal-regulated kinase (p-ERK). nih.govnih.gov This modulation leads to a decrease in the expression of proteins crucial for invasion, such as matrix metalloproteinase 2 (MMP-2) and matrix metalloproteinase 9 (MMP-9). nih.govrhhz.net

Furthermore, this compound affects the expression of cell cycle-related proteins. It has been observed to down-regulate the expression of cyclin D1 and CDK4, while up-regulating p16, which collectively contributes to cell cycle arrest. rhhz.net The compound also decreases the expression of the anti-apoptotic protein Bcl-2 and increases the pro-apoptotic protein Bax, further confirming its role in inducing programmed cell death in gastric cancer cells. nih.govnih.gov

| Cell Line | Effect Observed | Key Molecular Changes | Reference |

|---|---|---|---|

| SGC-7901 | Inhibition of proliferation, migration, and invasion; S-phase cell cycle arrest; induction of apoptosis | Upregulation of DUSP4 & p16; Downregulation of p-ERK, MMP-2, MMP-9, PCNA, Bcl-2, cyclin D1, CDK4 | researchgate.netnih.govnih.govrhhz.net |

| HGC-27 | Inhibition of proliferation and invasion; S-phase cell cycle arrest; induction of apoptosis | Upregulation of DUSP4 & Bax; Downregulation of p-ERK, PCNA, MMP-2, Bcl-2 | researchgate.netnih.gov |

| AGS | Inhibition of cell growth and colony formation; induction of apoptosis | Inhibition of TOX/DNA-PKcs/KU70/80 signaling | mdpi.com |

This compound as an Anti-inflammatory Agent

This compound is recognized for its potent anti-inflammatory properties, which have been observed in both in vitro and in vivo experimental settings. researchgate.netnih.gov

Modulation of Inflammatory Mediators and Cytokine Production (e.g., TNFα)

This compound effectively modulates the inflammatory response by inhibiting the production of key pro-inflammatory mediators and cytokines. researchgate.netmdpi.com A significant effect is its ability to reduce the secretion of Tumor Necrosis Factor-alpha (TNF-α), a central cytokine in inflammatory processes. mdpi.comgaacademy.org Studies using macrophage cell models, such as THP-1 cells stimulated with lipopolysaccharide (LPS), have shown that extracts containing this compound can decrease TNF-α expression by over 99%. gaacademy.org

In addition to TNF-α, this compound also significantly reduces the levels of other pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Interleukin-6 (IL-6). frontiersin.orgdovepress.com This inhibitory action has been observed in various animal models of inflammation. frontiersin.orgdovepress.com For instance, in a rat model of neuropathic pain, this compound treatment led to a dose-dependent decrease in the elevated spinal levels of TNF-α, IL-1β, and IL-6. dovepress.com Similarly, in a mouse model of cisplatin-induced kidney injury, this compound administration markedly reduced the increased levels of these cytokines. frontiersin.org The compound also decreases the concentration of matrix metalloproteinase-9 (MMP-9), an enzyme involved in tissue degradation during inflammation. mdpi.comsemanticscholar.org

Inhibition of Macrophage and Microglial Activation Pathways

The anti-inflammatory effects of this compound are closely linked to its ability to inhibit the activation of key immune cells like macrophages and microglia. researchgate.netnih.gov Macrophages, when activated by stimuli such as LPS, play a central role in the inflammatory response. This compound has been shown to potently inhibit the expression of inflammatory mediators in LPS-induced murine peritoneal macrophages. researchgate.netnih.gov The mechanism involves the inhibition of the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for the synthesis and release of inflammatory molecules. researchgate.netnih.gov Furthermore, this compound can inhibit the activation of the NF-κB pathway in macrophages. nih.gov

In the central nervous system (CNS), microglia are the resident immune cells. jci.org this compound has been found to modulate microglial function and reduce their accumulation at sites of inflammation. researchgate.net It can skew primary microglia towards a less activated, immunoregulatory state. researchgate.net This is achieved, in part, through the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that plays a key role in mitigating proinflammatory responses. researchgate.net By inhibiting the activation of macrophages and microglia, this compound helps to create a less inflammatory environment. researchgate.net

Effects in Acute and Chronic Inflammation Experimental Models

The anti-inflammatory efficacy of this compound has been confirmed in various experimental models of both acute and chronic inflammation. researchgate.netresearchgate.net In acute inflammation models, such as carrageenan-induced paw edema in rats, a fraction containing this compound and chelerythrine (B190780) dose-dependently inhibited the inflammatory response. semanticscholar.org This effect was comparable to that of the reference drug indomethacin (B1671933) and was associated with reduced production of prostaglandin (B15479496) E2 (PGE2) and TNF-α in the inflamed tissue. semanticscholar.org this compound has also shown significant anti-inflammatory effects in other acute models, including xylene- and formaldehyde-induced edema. frontiersin.org

In models of chronic inflammation, such as those for neuropathic pain, this compound has demonstrated protective effects. dovepress.comfrontiersin.org For example, in a rat model of chronic constriction injury, this compound treatment alleviated pain and reduced the expression of pro-inflammatory factors in the spinal cord by inhibiting the p38 MAPK signaling pathway. dovepress.com These findings from various in vivo models support the potential of this compound for treating conditions associated with both acute and chronic inflammation. researchgate.netfrontiersin.org

Antimicrobial Activities of this compound

This compound possesses a broad spectrum of antimicrobial activity against various pathogens, including bacteria and fungi. oup.comscirp.org Its efficacy has been demonstrated against both Gram-positive and Gram-negative bacteria. frontiersin.org

Research has shown that this compound is particularly effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus pseudintermedius (MRSP), a common pathogen in canine pyoderma. oup.comjst.go.jp The minimum inhibitory concentrations (MICs) against MRSA strains have been reported to be in the range of 3.12 to 6.25 µg/ml. jst.go.jp this compound has also demonstrated activity against Helicobacter pylori, with MICs ranging from 6.25 to 50 µg/mL. scirp.org While generally potent against Gram-positive bacteria, its effect on Gram-negative bacteria can be more variable. oup.comfrontiersin.org

The mechanism of this compound's antimicrobial action is multifaceted. It is believed to compromise the bacterial cytoplasmic membrane, leading to the release of membrane-bound autolytic enzymes that cause cell lysis. jst.go.jp Transmission electron microscopy of MRSA treated with this compound has revealed alterations in cell structure and septa formation, which are critical for cell division. jst.go.jp Another proposed mechanism is the inhibition of nucleic acid synthesis through the intercalation of the this compound molecule into the DNA of the microbe. researchgate.net This action prevents proper cell division by inhibiting cytokinesis, which can result in the formation of elongated bacterial filaments. scirp.org

| Microorganism Type | Specific Examples | Observed Effect | Reference |

|---|---|---|---|

| Gram-Positive Bacteria | Methicillin-resistant Staphylococcus aureus (MRSA), Staphylococcus pseudintermedius (MRSP), Bacillus cereus | Good antibacterial activity; inhibition of growth; disruption of bacterial structure | oup.comfrontiersin.orgjst.go.jp |

| Gram-Negative Bacteria | Helicobacter pylori, Enterotoxigenic E. coli | Inhibitory activity observed, though can be variable. Pseudomonas aeruginosa showed no sensitivity. | oup.comscirp.org |

| Fungi | Candida species | Inhibits extracellular lipase (B570770) activity | scirp.org |

Antibacterial Mechanisms of this compound

This compound, a benzophenanthridine alkaloid, demonstrates significant antibacterial properties through a variety of mechanisms. Its ability to counteract bacterial growth and survival involves direct damage to cellular structures and interference with essential life processes.

This compound compromises the structural integrity of the bacterial cell envelope, targeting both the cell wall and the cytoplasmic membrane. nih.gov This action disrupts the cell's protective barrier, leading to bacteriolysis, or cell rupture. jst.go.jp Studies on Staphylococcus aureus show that this compound treatment leads to an increase in extracellular alkaline phosphatase (AKP) activity, indicating damage to the cell wall and leakage of intracellular components. nih.govfrontiersin.org

Furthermore, this compound disrupts the bacterial cell membrane's integrity and permeability. nih.govfrontiersin.org This is evidenced by an increase in the activity of extracellular Na+K+-ATP and Ca2+Mg2+-ATP enzymes, suggesting that the compound damages the cell membrane, causing these enzymes to leak from the cytoplasm. nih.govnih.gov The compromised membrane is unable to maintain its electrochemical potential, leading to a decrease in intracellular ATP levels and a loss of vital cellular energy. mdpi.compeerj.com Microscopic examinations confirm this disruptive effect, revealing significant changes to cellular morphology and the leakage of cytoplasm. nih.govpeerj.com The treatment of Staphylococcus aureus with this compound induces the release of membrane-bound cell wall autolytic enzymes, which contributes to the eventual lysis of the cell. nih.govjst.go.jp

This compound effectively halts bacterial proliferation by interfering with cell division, a process known as cytokinesis. capes.gov.brnih.gov It specifically targets the formation of the Z-ring, a critical structure composed of the FtsZ protein that initiates cell division in most bacteria. capes.gov.brtandfonline.com Research shows that this compound inhibits the assembly of purified FtsZ protein and disrupts the bundling of its protofilaments. capes.gov.brnih.gov